2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide
Description
This compound features a benzo[d]thiazole-ethyl group attached to a 1,3,4-oxadiazole core, linked via a thioether bridge to an acetamide moiety with a 4-sulfamoylbenzyl substituent. The benzo[d]thiazole and oxadiazole rings are known for enhancing pharmacological activity through hydrogen bonding and π-π interactions with biological targets . The sulfamoyl group may improve solubility and target specificity, particularly in enzymes like carbonic anhydrases or kinases .
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S3/c21-32(27,28)14-7-5-13(6-8-14)11-22-17(26)12-30-20-25-24-18(29-20)9-10-19-23-15-3-1-2-4-16(15)31-19/h1-8H,9-12H2,(H,22,26)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOZELNMUIMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the sulfonamide group to the acetamide backbone under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiazole or oxadiazole rings .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 446.56 g/mol. The structure incorporates a thiazole moiety, which is known for its diverse biological activities, and an oxadiazole ring that enhances its pharmacological profile.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds containing thiazole and oxadiazole moieties. For instance, derivatives of 1,3,4-oxadiazoles have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Research indicates that compounds similar to 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide exhibit promising results in inhibiting bacterial growth due to their ability to disrupt bacterial cell wall synthesis or function .
Anticancer Potential
The anticancer properties of thiazole and oxadiazole derivatives have been extensively documented. For example, compounds with similar structural frameworks have been tested against various cancer cell lines, including breast cancer (MCF7) and glioblastoma cells. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA or inhibiting critical cellular pathways .
Case Study:
A study involving the synthesis of 1,3,4-oxadiazole derivatives showed that specific compounds significantly reduced cell viability in MCF7 cells through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
Compounds containing thiazole rings are also noted for their anti-inflammatory properties. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Case Study:
In a recent investigation, a series of thiazole-based compounds were evaluated for their ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers when treated with these compounds compared to controls .
Antidiabetic Activity
Emerging research suggests that the compound may possess antidiabetic properties as well. Some derivatives have shown the ability to lower blood glucose levels in diabetic models by enhancing insulin sensitivity or inhibiting glucose absorption in the intestines .
Case Study:
A study using Drosophila melanogaster as a model organism demonstrated that certain oxadiazole derivatives significantly reduced glucose levels in genetically modified diabetic flies, indicating potential for further exploration in mammalian systems .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The structure-activity relationship studies highlight how modifications to the thiazole or oxadiazole components can enhance biological activity.
| Modification | Biological Effect |
|---|---|
| Substitution at position 5 of the oxadiazole | Increased antibacterial activity |
| Variations in the sulfonamide group | Enhanced anticancer potency |
| Alterations to the benzyl moiety | Improved anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and reported activities of the target compound with analogs from the evidence:
Key Observations:
Substituent Impact on Activity :
- The sulfamoyl group in the target compound and compound 11 () may enhance interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX in tumors) compared to ureido (4g) or methoxy groups (2a) .
- Benzo[d]thiazole derivatives (e.g., 4g, compound 20) often exhibit antiproliferative or kinase-inhibitory effects, but the ethyl linkage in the target compound could alter binding kinetics .
Role of Heterocyclic Cores :
- 1,3,4-Oxadiazole (target compound, 2a) vs. 1,3,4-thiadiazole (4g): Oxadiazoles are bioisosteres of esters/carbamates, offering metabolic stability, while thiadiazoles may improve lipophilicity and membrane penetration .
- Benzofuran-oxadiazole hybrids (2a) show antimicrobial activity, whereas benzo[d]thiazole-oxadiazole hybrids (target compound) are more commonly associated with antitumor activity .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The sulfamoyl group in the target compound likely increases water solubility compared to lipophilic substituents like 3,4,5-trimethoxybenzyl (compound 11) or trifluoromethyl (compound 20) .
- Enzyme Inhibition Potential: The benzo[d]thiazole-ethyl group may mimic ATP-binding motifs in kinases, similar to compound 20’s CK1 inhibition, while the sulfamoyl group could target sulfonamide-sensitive pathways .
Biological Activity
The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide is a complex organic molecule that integrates various pharmacophoric elements known for their biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, antitumor, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a benzothiazole moiety, an oxadiazole ring, and a sulfamoyl benzyl group. These structural components are associated with diverse biological activities. The molecular formula is , with a molecular weight of approximately 405.50 g/mol.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been widely studied. Research indicates that compounds containing the oxadiazole structure exhibit significant activity against various pathogens, including bacteria and fungi. For instance:
- A study demonstrated that derivatives of 1,3,4-oxadiazole showed potent inhibition against Mycobacterium bovis BCG, particularly through the inhibition of the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .
- In another investigation, 1,3,4-oxadiazole derivatives displayed strong activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
Antitumor Activity
The compound's potential as an antitumor agent is supported by studies on related benzothiazole and oxadiazole derivatives:
- Compounds similar to those containing the benzothiazole moiety have shown broad-spectrum antitumor activity. For example, certain derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) below 30 µM across various cancer cell lines .
- Specific studies reported that benzothiazole-containing compounds displayed selective cytotoxicity against non-small cell lung cancer and leukemia cell lines, indicating their potential for targeted cancer therapy .
Other Biological Activities
Beyond antimicrobial and antitumor effects, compounds with similar structures have also been evaluated for additional pharmacological activities:
- Anticonvulsant Activity : Some thiazole-integrated compounds have demonstrated significant anticonvulsant properties in animal models .
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro and in vivo .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Antimycobacterial Activity : A study on a series of oxadiazole derivatives found that specific structural modifications enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4 to 8 µM .
- Cytotoxicity Profiling : Research on thiazole-based compounds revealed varying degrees of cytotoxicity across different cancer cell lines, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via multi-step reactions involving heterocyclic coupling. A common approach involves:
- Step 1 : Reacting 2-amino-5-substituted thiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to form acetamide intermediates .
- Step 2 : Introducing sulfamoylbenzyl groups via nucleophilic substitution under reflux with anhydrous potassium carbonate in acetone .
- Step 3 : Purification via recrystallization (ethanol-DMF) and structural validation using NMR and mass spectrometry .
Q. Which spectroscopic techniques are used to confirm its structure?
- 1H/13C NMR : Assign peaks for benzo[d]thiazole (δ 7.2–8.1 ppm), oxadiazole (δ 8.3–8.5 ppm), and sulfamoyl groups (δ 3.1–3.3 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the acetamide-thiadiazole backbone .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Antimicrobial Activity : Disk diffusion assays using E. coli and S. aureus .
- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or cyclooxygenase-2 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Replace dioxane with DMF to enhance solubility of intermediates (yield increases from 65% to 82%) .
- Catalyst Use : Add 0.1 eq. DMAP during sulfamoyl coupling to reduce side-product formation .
- Temperature Control : Maintain 60–70°C during oxadiazole ring closure to prevent decomposition .
Q. How can computational modeling guide SAR studies?
- Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like EGFR (PDB: 1M17). The benzo[d]thiazole moiety shows π-π stacking with Tyr1042, while the sulfamoyl group forms hydrogen bonds with Arg1021 .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to identify reactive sites (e.g., sulfur atoms in oxadiazole) for functionalization .
Q. How to resolve contradictions in reported biological activity data?
- Dose-Dependent Effects : Re-evaluate IC50 values across a wider concentration range (0.1–200 μM) to identify biphasic responses .
- Cell Line Variability : Test activity against primary cells and genetically modified lines (e.g., p53-null) to account for pathway-specific effects .
- Assay Standardization : Use identical protocols (e.g., 48-h incubation, 10% FBS) to minimize variability between studies .
Q. What mechanistic insights explain the formation of the 1,3,4-thiadiazole core?
- Cyclization Mechanism : The reaction of thiosemicarbazides with POCl3 proceeds via a thiourea intermediate, followed by intramolecular dehydration to form the thiadiazole ring .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., proton abstraction by triethylamine) .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity results?
Discrepancies arise from:
- Purity Variations : Impurities >5% (e.g., unreacted sulfamoyl precursors) can skew IC50 values. Use preparative HPLC (C18 column, MeOH:H2O = 70:30) for rigorous purification .
- Cell Culture Conditions : Differences in serum concentration (5% vs. 10% FBS) alter compound uptake .
- Assay Endpoints : MTT assays may underestimate toxicity compared to ATP-based assays due to mitochondrial interference .
Q. How to address inconsistencies in NMR spectral assignments?
- Variable Solvent Effects : Deuterated DMSO vs. CDCl3 shifts peaks for sulfamoyl protons by 0.2–0.3 ppm. Re-run spectra in multiple solvents .
- Dynamic Exchange : Amide protons may exhibit broadening; use D2O exchange or 2D NOESY to confirm assignments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
